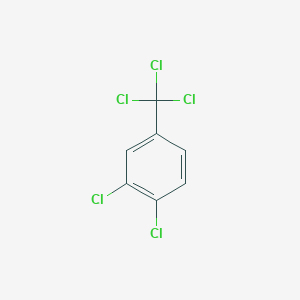

3,4-Dichlorobenzotrichloride

Description

Properties

IUPAC Name |

1,2-dichloro-4-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYLRBXENHNROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5 | |

| Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025840 | |

| Record name | 1,2-Dichloro-4-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4,alpha,alpha,alpha-pentachlorotoluene is a slightly opaque pale yellow liquid. (NTP, 1992) | |

| Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

541.6 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.591 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

2 mmHg at 77 °F ; 7 mmHg at 122 °F; 12 mmHg at 158 °F (NTP, 1992) | |

| Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13014-24-9 | |

| Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-4-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13014-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorophenyltrichloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013014249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorobenzotrichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro-4-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-4-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROPHENYLTRICHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79ZZO7J7BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

78.4 °F (NTP, 1992) | |

| Record name | 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichlorobenzotrichloride

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dichlorobenzotrichloride, a significant intermediate in the production of various agrochemicals and pharmaceuticals. The information is tailored for researchers, scientists, and professionals involved in drug development and fine chemical synthesis. This document details established synthetic routes, experimental protocols, and available analytical data, presented in a clear and accessible format.

Physicochemical Properties

This compound is a slightly opaque, pale yellow liquid under standard conditions.[1] It is characterized by its insolubility in water and potential sensitivity to moisture.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₅ | |

| Molecular Weight | 264.36 g/mol | [2] |

| Appearance | Slightly opaque pale yellow liquid | [1] |

| Density | 1.576 g/mL at 25 °C | [1] |

| Refractive Index | >1.5890 (n20/D) | [1] |

| Boiling Point | 138-140 °C at 12 mbar | |

| Solubility | Insoluble in water | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the side-chain chlorination of 3,4-dichlorotoluene and the ring chlorination of 4-chlorobenzotrichloride.

Synthesis via Side-Chain Chlorination of 3,4-Dichlorotoluene

This method involves the free-radical chlorination of the methyl group of 3,4-dichlorotoluene. This process is a common industrial route.[3]

Caption: Synthesis of this compound from 3,4-Dichlorotoluene.

Experimental Protocol:

-

Reactor Setup: A suitable reactor is charged with 3,4-dichlorotoluene.

-

Initiation: The starting material is heated, and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) is added.

-

Chlorination: Dry chlorine gas is introduced into the reactor. The reaction temperature is maintained between 120–125 °C.

-

Monitoring: The reaction progress is monitored by gas chromatography until the concentration of the starting material is below a specified threshold (e.g., <0.5%). This process can take approximately 22 hours.

-

Work-up: Upon completion, the chlorine gas flow is stopped. The reactor is then purged with an inert gas, such as nitrogen, to remove any residual chlorine and hydrogen chloride gas, yielding crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Synthesis via Ring Chlorination of 4-Chlorobenzotrichloride

This alternative route involves the electrophilic aromatic substitution of chlorine onto the benzene ring of 4-chlorobenzotrichloride, catalyzed by a Lewis acid.

Caption: Synthesis of this compound from 4-Chlorobenzotrichloride.

Experimental Protocol:

-

Reactor Setup: A mixture of 4-chlorobenzotrichloride (7.5 moles) and ferric chloride (FeCl₃, 0.075 moles) is heated to 70 °C in a suitable apparatus.

-

Chlorination: Chlorine gas (8.25 moles) is introduced at a rate that ensures its consumption within the reaction mixture. The reaction is typically complete after 5 hours.

-

Work-up: After the reaction, dilute hydrochloric acid (2 liters) is added to the mixture. The organic phase is separated, washed twice with water (2 liters each), and dried over calcium chloride (CaCl₂).

-

Purification: The dried organic phase is subjected to fractional distillation to yield this compound.

Quantitative Data for Synthesis from 4-Chlorobenzotrichloride:

| Parameter | Value | Reference |

| Yield | 92% of theoretical | |

| Purity (GC) | 98% |

Characterization Data

The characterization of this compound is crucial for confirming its identity and purity. The following sections provide available spectral data.

Mass Spectrometry (MS)

The mass spectrum of this compound (also known as α,α,α,3,4-pentachlorotoluene) shows a molecular ion peak corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z 262[2]

Infrared (IR) Spectroscopy

An infrared spectrum for this compound is available and can be used for the identification of functional groups.[4] Researchers are advised to consult the reference for the detailed spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

This technical guide has detailed the primary synthetic routes to this compound, providing step-by-step experimental protocols and associated quantitative data. Furthermore, it has collated the available characterization data, including mass spectrometry and infrared spectroscopy. While a gap exists in the publicly available NMR data for this compound, the information presented herein serves as a robust resource for scientists and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. This compound | 13014-24-9 [chemicalbook.com]

- 2. This compound(13014-24-9) MS [m.chemicalbook.com]

- 3. 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR [m.chemicalbook.com]

- 4. This compound(13014-24-9) IR Spectrum [chemicalbook.com]

- 5. 3,4-Dichlorobenzoyl chloride(3024-72-4) 13C NMR spectrum [chemicalbook.com]

- 6. 3,4-Dichlorobenzoyl chloride(3024-72-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Dichlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dichlorobenzotrichloride (CAS No. 13014-24-9). It is a critical industrial intermediate, primarily utilized in the synthesis of agrochemicals and pharmaceuticals. This document collates available data on its identity, physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities.

Chemical Identity and Physical Properties

This compound, also known as α,α,α,3,4-pentachlorotoluene, is a halogenated aromatic compound. Its identity and key physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1,2-dichloro-4-(trichloromethyl)benzene | |

| Synonyms | α,α,α,3,4-Pentachlorotoluene, this compound | [1] |

| CAS Number | 13014-24-9 | [1] |

| Molecular Formula | C₇H₃Cl₅ | [1] |

| Molecular Weight | 264.36 g/mol | [1] |

| Appearance | Slightly opaque pale yellow liquid | |

| Density | 1.576 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | >1.5890 | [1] |

| Boiling Point | Data for the 2,4-isomer is 138°-140° C at 12 mbar. | |

| Melting Point | Data for the 2,4-isomer is 50 °C. | [2] |

| Solubility | Insoluble in water; sparingly soluble in chloroform and methanol. | [3] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). Due to the substitution pattern, the three aromatic protons would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and trichloromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trichloromethyl group. The aromatic carbons are expected in the 120-140 ppm range, with the carbons bearing chlorine atoms shifted further downfield. The trichloromethyl carbon signal would appear in a distinct region, likely around 90-100 ppm.

2.2. Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of five chlorine atoms. The molecular ion peak (M⁺) would be observed, accompanied by M+2, M+4, M+6, M+8, and M+10 peaks with intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of chlorine radicals and the cleavage of the trichloromethyl group.

2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for an aromatic compound. Key expected peaks include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

C-C stretching and other fingerprint region vibrations.

Chemical Properties and Reactivity

This compound is a relatively unreactive compound under normal conditions.[1] Its reactivity is primarily centered around the trichloromethyl group.

-

Hydrolysis: The trichloromethyl group can be hydrolyzed to a carboxylic acid group under appropriate conditions.

-

Fluorination: It is a key precursor in the synthesis of 3,4-Dichlorobenzotrifluoride via a halogen exchange reaction with hydrogen fluoride.[4]

-

Incompatibilities: It may be incompatible with strong oxidizing and reducing agents, as well as with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]

-

Moisture Sensitivity: The compound may be sensitive to moisture.[5]

Below is a diagram illustrating the primary reactivity of this compound.

Caption: Primary reaction pathways for this compound.

Experimental Protocols

4.1. Synthesis of this compound via Photochlorination of 3,4-Dichlorotoluene

This protocol is based on established industrial methods for the side-chain chlorination of toluene derivatives.[6]

Materials:

-

3,4-Dichlorotoluene

-

Chlorine gas

-

Carbon tetrachloride (solvent)

-

UV light source

Procedure:

-

Charge a UV-transparent reactor equipped with a gas sparge tube, a reflux condenser, and a mechanical stirrer with 3,4-dichlorotoluene and carbon tetrachloride.

-

Initiate stirring and heat the mixture to a gentle reflux (approximately 70-80°C).

-

Turn on the internal UV light source.

-

Introduce chlorine gas through the sparge tube at a rate that matches the reaction's consumption, which can be monitored by an off-gas scrubber.

-

Maintain the reaction temperature between 100°C and 140°C. The reaction is exothermic and may require external cooling for control.

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, turn off the UV lamp and stop the chlorine flow.

-

Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

-

The solvent can be removed by distillation to yield crude this compound, which can be used in subsequent steps or purified further by vacuum distillation.

The following diagram outlines the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

4.2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A generic GC-MS protocol for the analysis of similar chlorinated aromatic compounds is provided below.[7]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Column: Agilent DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

GC Conditions:

-

Inlet: Splitless mode

-

Injection Volume: 1 µL

-

Inlet Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 45 °C, hold for 2 minutes

-

Ramp: 12 °C/min to 325 °C

-

Final hold: 11 minutes

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 200 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: 50-500 m/z

Safety Information

This compound is a hazardous chemical. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit not exhaustively documented, physical and chemical properties. This guide provides a consolidated resource for researchers, summarizing its key characteristics and providing detailed experimental protocols for its synthesis and analysis. The provided information is intended to facilitate further research and application of this compound in various fields of chemical synthesis.

References

An In-depth Technical Guide to 3,4-Dichlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identity, safety data, and handling protocols for 3,4-Dichlorobenzotrichloride (CAS Number: 13014-24-9). The information is intended for use by professionals in research and development who require a thorough understanding of this compound's properties and associated hazards.

Chemical Identification and Physical Properties

This compound, also known as α,α,α,3,4-Pentachlorotoluene, is a halogenated aromatic compound. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 13014-24-9 | [1] |

| Molecular Formula | C₇H₃Cl₅ | [1] |

| Molecular Weight | 264.36 g/mol | [2] |

| Appearance | Slightly opaque pale yellow liquid or white to colorless powder/lump | [1] |

| Density | 1.576 g/mL at 25 °C | [1] |

| Refractive Index | n20/D >1.5890 | [1] |

| Solubility | Insoluble in water.[1] May be sensitive to moisture.[1] | |

| Synonyms | α,α,α,3,4-Pentachlorotoluene, 1,2-dichloro-4-(trichloromethyl)benzene |

Safety and Hazard Information

The safety profile of this compound indicates that it is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification

There is some variation in the GHS classification for this compound among suppliers. This can be due to different purity levels, the presence of impurities, or the specific form of the chemical being supplied. The most consistently reported and severe classification is presented below. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage | Corrosion |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage | Corrosion |

| Combustible Liquid | 4 | Warning | H227: Combustible liquid | Flame |

| Acute Toxicity (Oral) | 4 | Warning | H302: Harmful if swallowed | Exclamation Mark |

| Hazardous to the Aquatic Environment, Long-Term Hazard* | 2 | (No Signal Word) | H411: Toxic to aquatic life with long lasting effects | Environment |

*Note: The classifications for combustible liquid, acute oral toxicity, and aquatic toxicity are not universally listed but have been reported for similar compounds or by some suppliers. The corrosive nature of the substance is the most prominent and consistently cited hazard.

Hazard and Precautionary Statements

The following table summarizes the key GHS hazard (H) and precautionary (P) statements associated with this compound.

| Type | Code | Statement |

| Hazard | H314 | Causes severe skin burns and eye damage. |

| Precautionary | P260 | Do not breathe dusts or mists. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER/doctor. | |

| P363 | Wash contaminated clothing before reuse. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

| Compound | Route | Species | Value | Source |

| 2,4-Dichlorobenzotrichloride | Oral | Rat | LD50: 3160 mg/kg | |

| Dermal | Rabbit | LD: >10 g/kg | ||

| 3,4-Dichlorobenzotrifluoride | Oral | Rat | LD50: 1.15 g/kg | [3] |

Symptoms of exposure to this compound may include skin and eye irritation.[1] Given its classification as a corrosive substance, contact can lead to severe burns.

Experimental Protocols: Safe Handling and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®) must be worn. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A chemical-resistant apron or lab coat, along with closed-toe shoes, is essential. Ensure full skin coverage.

Engineering Controls

-

All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

A safety shower and eyewash station must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid direct contact with the substance.

-

Do not breathe vapors or mists.

-

When transferring, use a well-ventilated area, preferably within a fume hood.

-

Avoid the accumulation of vapors.

-

Keep away from sources of ignition as the substance may be combustible. Do not use near open flames or spark-producing equipment.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent moisture contamination and leakage.

-

Store separately from incompatible materials, which include strong oxidizing and reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]

-

Store in a locked cabinet or other secure location.

Spill and Waste Disposal

-

In case of a spill, evacuate the area and prevent entry.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Do not allow the substance to enter drains or waterways.

-

Dispose of waste in accordance with all local, state, and federal regulations.

Visualized Workflow: Safe Handling Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe laboratory handling of this compound.

References

spectroscopic analysis of 3,4-Dichlorobenzotrichloride (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic profile of 3,4-Dichlorobenzotrichloride, a significant compound in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is compiled from predictive models based on analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Due to the lack of publicly available experimental NMR spectra for this compound, the following data is a prediction based on the analysis of structurally similar compounds, including 3,4-dichlorobenzoyl chloride, and general principles of NMR spectroscopy. Aromatic protons typically resonate in the 6.5-8.5 ppm range, and the carbons of an aromatic ring absorb between 120-150 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the trichloromethyl (-CCl₃) group and the chlorine atoms will cause these protons to be deshielded, shifting their signals downfield.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~ 8.0 - 8.2 | Doublet | ~ 2.0 | H-2 |

| ~ 7.8 - 8.0 | Doublet of Doublets | ~ 8.5, 2.0 | H-6 |

| ~ 7.6 - 7.8 | Doublet | ~ 8.5 | H-5 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to display six signals for the aromatic carbons and one for the trichloromethyl carbon. The chemical shifts are influenced by the electronegative chlorine substituents and the -CCl₃ group.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 135 - 140 | C-1 |

| ~ 133 - 136 | C-2 |

| ~ 138 - 142 | C-3 |

| ~ 134 - 138 | C-4 |

| ~ 128 - 132 | C-5 |

| ~ 130 - 134 | C-6 |

| ~ 95 - 100 | -CCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Aromatic compounds typically show C-H stretching vibrations from 3100-3000 cm⁻¹ and C-C stretching vibrations within the ring in the 1600-1400 cm⁻¹ region. The presence of carbon-chlorine bonds will also be evident.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |

| 900 - 675 | Strong | C-H Out-of-plane Bending |

| 800 - 600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern. The presence of five chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

| m/z | Relative Abundance | Assignment |

| 262, 264, 266, 268, 270, 272 | Variable | [M]⁺ (Molecular Ion Cluster) |

| 227, 229, 231, 233, 235 | High | [M-Cl]⁺ |

| 192, 194, 196, 198 | High | [M-Cl₂]⁺ |

| 145, 147 | Medium | [C₆H₃Cl₂]⁺ |

| 117, 119 | Medium | [CCl₃]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Genesis of 3,4-Dichlorobenzotrichloride: An In-depth Technical Guide to its Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzotrichloride, a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals, is primarily synthesized through the free-radical chlorination of 3,4-dichlorotoluene. This technical guide provides a comprehensive overview of the reaction mechanism, supported by experimental data and detailed protocols. Understanding the nuances of this synthesis is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product, which is often a precursor to compounds like 3,4-dichlorobenzotrifluoride.

Core Reaction: Free-Radical Side-Chain Chlorination

The conversion of 3,4-dichlorotoluene to this compound is a substitution reaction where the three hydrogen atoms of the methyl group are replaced by chlorine atoms. This process occurs via a free-radical chain mechanism, which is initiated by a radical initiator or ultraviolet (UV) light.[1][2] The overall reaction is as follows:

3,4-Dichlorotoluene + 3 Cl₂ → this compound + 3 HCl

This reaction is favored over ring chlorination by conducting it at elevated temperatures and in the absence of Lewis acid catalysts.[3][4]

Reaction Mechanism

The free-radical chlorination proceeds through three key stages: initiation, propagation, and termination.

1. Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires an external energy source, such as UV light or heat, or the use of a chemical radical initiator like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN).[1][5]

2. Propagation: This stage consists of a two-step cycle that generates the product and regenerates a chlorine radical to continue the chain reaction.

-

Step 2a: Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the methyl group of 3,4-dichlorotoluene, forming a stable 3,4-dichlorobenzyl radical and a molecule of hydrogen chloride (HCl). The benzylic hydrogens are particularly susceptible to abstraction due to the resonance stabilization of the resulting benzyl radical.

-

Step 2b: Chlorine Abstraction: The 3,4-dichlorobenzyl radical then reacts with a molecule of chlorine (Cl₂) to form 3,4-dichlorobenzyl chloride and a new chlorine radical.

This two-step cycle repeats to replace the remaining two hydrogen atoms on the methyl group, leading to the formation of 3,4-dichlorobenzal chloride and finally this compound.

3. Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur in several ways, such as the combination of two chlorine radicals to form Cl₂, or a chlorine radical with a 3,4-dichlorobenzyl radical.

Visualizing the Reaction Pathway

The logical progression of the free-radical side-chain chlorination of 3,4-dichlorotoluene can be visualized as follows:

Caption: Free-radical mechanism for the formation of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and its subsequent conversion, compiled from various sources.

| Parameter | Value | Source |

| Starting Material | 3,4-Dichlorotoluene | [6][7] |

| Primary Reagent | Chlorine Gas (Cl₂) | [6] |

| Reaction Temperature | 120–125 °C | [6] |

| Reaction Duration | ~22 hours | [6] |

| Catalyst/Initiator | AIBN or Benzoyl Peroxide | [6] |

| Intermediate Product | This compound | [6] |

| Final Product (Subsequent Step) | 3,4-Dichlorobenzotrifluoride | [6][8] |

| Yield (this compound) | 92% (from 4-chlorobenzotrichloride) | [9] |

| Purity (this compound) | 98% (GC analysis) | [9] |

Experimental Protocols

Laboratory Scale Synthesis of 2-Chlorobenzyl Chloride (Illustrative Protocol)

This protocol for a related compound illustrates the general laboratory procedure for side-chain chlorination.

Materials:

-

2-chlorotoluene

-

Sulfuryl chloride (as a chlorinating agent)

-

Benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN)

-

Magnesium sulfate

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Calcium chloride tube

-

Heating mantle

-

Vigreux column for distillation

Procedure:

-

In a round-bottomed flask, combine 2-chlorotoluene and sulfuryl chloride in a 1.2:1 molar ratio.[1]

-

Add a catalytic amount of the radical initiator (benzoyl peroxide or AIBN).[1]

-

Fit the flask with a reflux condenser and a calcium chloride tube.

-

Heat the mixture to boiling.

-

Add the same amount of the radical initiator at one-hour intervals.[1]

-

Continue the reaction for 8-10 hours, or until the evolution of gas ceases.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Wash the cooled mixture with water.

-

Dry the organic layer with magnesium sulfate.[1]

-

Fractionally distill the dried product through a Vigreux column to obtain pure 2-chlorobenzyl chloride.[1]

Industrial Scale Synthesis of this compound

Reactor Setup:

-

A 3-liter reactor is charged with 800g of 3,4-dichlorotoluene.[6]

Initiation:

-

The starting material is heated to 115 °C.[6]

-

20g of a catalyst (e.g., AIBN or benzoyl peroxide) is added.[6]

Chlorination:

-

Dry chlorine gas is introduced at a flow rate of 40–80 m³/h.[6]

-

The reaction temperature is maintained between 120–125 °C.[6]

Monitoring:

-

The reaction is monitored until the content of the starting material (3,4-dichlorotoluene) is less than 0.5%. The typical reaction time is cited as 22 hours.[6]

Work-up:

-

Once the reaction is complete, the chlorine flow is stopped.

-

The reactor is purged with an inert gas (like nitrogen) or dry air to remove unreacted chlorine and hydrogen chloride gas, yielding crude this compound.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the side-chain chlorination process.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The formation of this compound via the free-radical side-chain chlorination of 3,4-dichlorotoluene is a well-established and industrially significant process. A thorough understanding of the underlying reaction mechanism, coupled with precise control over reaction parameters such as temperature, initiator concentration, and reaction time, is paramount for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this crucial chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 8. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

Solubility of 3,4-Dichlorobenzotrichloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dichlorobenzotrichloride, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, likely solubility trends based on the compound's chemical structure and data from analogous compounds, and a detailed experimental protocol for determining its solubility. Furthermore, a representative chemical synthesis pathway involving this compound is illustrated to provide context for its applications.

Introduction to this compound

This compound, with the chemical formula C₇H₃Cl₅, is a halogenated aromatic compound. Its structure, featuring a benzene ring substituted with two chlorine atoms and a trichloromethyl group, renders it a valuable precursor in the synthesis of various agrochemicals and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, for purification processes, and for the development of robust manufacturing protocols.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed journals or chemical databases. However, based on its chemical structure—a non-polar aromatic ring with bulky, hydrophobic chlorine and trichloromethyl substituents—and information on structurally similar compounds, a qualitative solubility profile can be inferred.

Key Qualitative Observations:

-

Water: this compound is reported to be insoluble in water and may be sensitive to moisture.[1]

-

Polar Solvents: Due to its non-polar nature, it is expected to have limited solubility in highly polar solvents.

-

Non-Polar Solvents: The compound is likely to exhibit good solubility in non-polar organic solvents. This is supported by solubility data for the related compound 2,4-dichloro-1-(chloromethyl)benzene, which shows good solubility in solvents like hexane and toluene.

The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene | High | "Like dissolves like" principle; both solute and solvent are non-polar and aromatic. |

| Non-Polar Aliphatic | Hexane, Heptane | Moderate to High | The non-polar nature of the aliphatic chain can solvate the non-polar solute. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Structural similarities and the ability of chlorinated solvents to dissolve a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polarity but can still solvate non-polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of the carbonyl group may limit the solvation of the highly non-polar solute. |

| Alcohols | Methanol, Ethanol | Low | The strong hydrogen bonding network of alcohols is not ideal for solvating a non-polar, non-hydrogen bonding solute. |

| Water | - | Insoluble | High polarity and strong hydrogen bonding of water prevent the dissolution of the non-polar compound.[1] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is necessary. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Temperature probe

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) glass syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated.

-

Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of the solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent = Mass of the solution - Mass of the solute

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Safety Precautions:

-

This compound is a hazardous chemical. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Chemical Pathway: Synthesis of 3,4-Dichlorobenzotrifluoride

This compound is a key intermediate in the synthesis of other valuable chemicals. One important reaction is its conversion to 3,4-Dichlorobenzotrifluoride, a common building block in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,4-Dichlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key chemical properties of 3,4-Dichlorobenzotrichloride. This compound, also known as α,α,α,3,4-pentachlorotoluene, is a significant intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document consolidates available data on its chemical identity, physicochemical properties, and synthesis. Due to the limited availability of experimental spectroscopic and structural data in the public domain, this guide also includes predicted spectroscopic information and a theoretical description of its molecular geometry. Detailed experimental protocols for its synthesis are provided to support further research and application.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated aromatic hydrocarbon. Its core structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and a trichloromethyl group at the 1 position.

| Identifier | Value |

| IUPAC Name | 1,2-dichloro-4-(trichloromethyl)benzene |

| Synonyms | α,α,α,3,4-Pentachlorotoluene |

| CAS Number | 13014-24-9[1] |

| Molecular Formula | C₇H₃Cl₅[1] |

| Molecular Weight | 264.36 g/mol [1] |

| Appearance | Slightly opaque pale yellow liquid[1] |

| Density | 1.576 g/mL at 25 °C |

| Refractive Index | >1.5890 (20/D) |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a planar benzene ring with sp² hybridized carbon atoms. The trichloromethyl group features a central sp³ hybridized carbon atom bonded to three chlorine atoms and the benzene ring. The presence of five chlorine atoms significantly influences the molecule's electronic properties and reactivity.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

Bond Lengths and Angles

-

C-C bonds within the benzene ring are expected to have lengths intermediate between a single and double bond, approximately 1.39 Å.

-

The C-Cl bonds on the aromatic ring will be shorter than the C-Cl bonds of the trichloromethyl group due to the sp² hybridization of the ring carbons.

-

The geometry around the sp³ hybridized carbon of the trichloromethyl group is expected to be tetrahedral, with bond angles close to 109.5°.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of five chlorine atoms. The molecular ion peak [M]⁺ should be observed around m/z 262, with subsequent peaks corresponding to the different isotopic combinations of ³⁵Cl and ³⁷Cl.

| m/z | Relative Intensity (%) | Assignment |

| 262 | ~100 | [C₇H₃³⁵Cl₅]⁺ (Molecular Ion) |

| 227 | High | [M - Cl]⁺ |

| 192 | Moderate | [M - 2Cl]⁺ |

| 157 | Moderate | [M - 3Cl]⁺ |

| 122 | Low | [M - 4Cl]⁺ |

| 87 | Low | [M - 5Cl]⁺ |

| (Data derived from available spectral information) |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands based on its functional groups are:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 800-600 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show three signals in the aromatic region (7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The splitting pattern would likely be complex due to meta and para couplings.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would show signals for the six aromatic carbons and the one sp³ hybridized carbon of the trichloromethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the chlorination of 4-chlorobenzotrichloride.

DOT Script for Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Methodology:

-

A mixture of 1725 g (7.5 moles) of 4-chlorobenzotrichloride and 12 g (0.075 mole) of FeCl₃ is heated to 70°C.[2]

-

Chlorine gas (585 g, 8.25 moles) is introduced at a rate that ensures no chlorine is detected in the exit gas.[2] The reaction is typically complete after 5 hours.[2]

-

After the reaction, 2 liters of dilute hydrochloric acid are added to the reaction mixture.[2]

-

The organic phase is separated, washed twice with 2 liters of water, and dried over CaCl₂.[2]

-

The crude product is then purified by fractional distillation to yield this compound (boiling point 138°-140° C at 12 mbar).[2]

Reactivity and Applications

The trichloromethyl group is the primary site of reactivity in this compound. It is susceptible to nucleophilic substitution reactions. A key application is its use as a precursor in the synthesis of 3,4-Dichlorobenzotrifluoride through a halogen exchange reaction with hydrogen fluoride.[3] This derivative is an important intermediate in the production of various pharmaceuticals and agrochemicals.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthesis protocol. While detailed experimental data on its molecular structure and spectroscopic properties are limited in publicly accessible literature, its chemical identity and reactivity are well-established. This guide provides a consolidated resource for researchers and professionals working with this compound, highlighting the available data and providing a framework for its application in further synthetic endeavors. Further computational and experimental studies would be beneficial to fully characterize its molecular and electronic properties.

References

Thermal Stability and Decomposition of 3,4-Dichlorobenzotrichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal properties of 3,4-Dichlorobenzotrichloride is limited. This guide provides a comprehensive overview based on available information for closely related compounds, such as benzotrichloride and other chlorinated hydrocarbons, alongside standardized experimental protocols for thermal analysis.

Introduction

This compound (α,α,α,3,4-Pentachlorotoluene) is a halogenated aromatic hydrocarbon with significant applications as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. A thorough understanding of its thermal stability and decomposition profile is crucial for ensuring safe handling, storage, and reaction conditions, as well as for predicting potential degradation pathways and hazardous byproducts. This technical guide summarizes the known information regarding the stability of related compounds and outlines standard methodologies for the experimental determination of the thermal properties of this compound.

Thermal Stability Profile

Benzotrichloride is known to be an unstable compound that can decompose upon exposure to heat or light.[1][2] It is also sensitive to moisture, hydrolyzing to form benzoic acid and hydrochloric acid.[2][3] Thermal decomposition of benzotrichloride can release toxic gases such as chlorine and phosgene.[1] It is imperative to handle this compound with appropriate safety precautions in a controlled environment, avoiding exposure to high temperatures, light, and moisture.

Potential Thermal Decomposition Products

The thermal decomposition of chlorinated hydrocarbons can be a complex process, potentially yielding a variety of hazardous products. Based on the decomposition products identified for related compounds, the following substances could be anticipated upon the thermal decomposition of this compound.

| Potential Decomposition Product | Chemical Formula | Physical State (at STP) | Primary Hazard |

| Hydrogen Chloride | HCl | Gas | Corrosive, Toxic |

| Phosgene | COCl₂ | Gas | Highly Toxic |

| Carbon Monoxide | CO | Gas | Toxic, Flammable |

| Carbon Dioxide | CO₂ | Gas | Asphyxiant |

| Chlorine | Cl₂ | Gas | Toxic, Oxidizer |

| Chlorinated Aromatic Compounds | CₓHᵧCl₂ | Various | Toxic, Persistent |

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range relevant to its expected decomposition, such as from ambient temperature to 600 °C.

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: A controlled atmosphere, typically an inert gas like nitrogen, is maintained in the sample chamber.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Collection: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak temperature of these transitions provide valuable information about the thermal stability of the compound.

Visualizations

Generalized Thermal Decomposition Pathway

The following diagram illustrates a plausible, generalized pathway for the thermal decomposition of a chlorinated benzotrichloride, leading to the formation of various hazardous products.

Caption: Generalized thermal decomposition pathway for this compound.

Experimental Workflow for Thermal Stability Analysis

This diagram outlines the typical workflow for assessing the thermal stability of a chemical compound using TGA and DSC.

References

Quantum Chemical Calculations for 3,4-Dichlorobenzotrichloride: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Computational Investigation

Quantum chemical calculations offer a powerful, non-experimental method to investigate the properties of molecules like 3,4-Dichlorobenzotrichloride. These computational techniques, rooted in quantum mechanics, can predict a wide range of molecular attributes, including optimized geometry, vibrational modes, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This data is invaluable for understanding the molecule's stability, reactivity, and spectroscopic signatures.

Theoretical Framework and Computational Methodology

A typical computational study of a molecule like this compound would involve a multi-step process. The foundational theory for many of these calculations is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Software and Basis Sets

A variety of software packages are available for performing quantum chemical calculations, such as Gaussian, ORCA, or GAMESS. The choice of a basis set is also critical; for a molecule containing chlorine atoms, a basis set like 6-311+G(d,p) is often a suitable starting point as it includes polarization and diffuse functions to accurately describe the electron distribution.

Experimental Protocol: A Computational Workflow

The following protocol outlines the standard procedure for a computational analysis of this compound:

-

Molecular Structure Input: The initial step is to build the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.

-

Frequency Calculation: Following optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

-

Electronic Property Calculation: With the optimized geometry, various electronic properties can be calculated. This includes the analysis of the molecular orbitals, particularly the HOMO-LUMO energy gap, which provides insights into the molecule's chemical reactivity and kinetic stability.

-

Data Analysis and Visualization: The output data from the calculations is then analyzed to extract key parameters. Molecular orbitals and vibrational modes can be visualized to aid in the interpretation of the results.

A Technical Guide to the Historical Synthesis of 3,4-Dichlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical synthesis methods for 3,4-Dichlorobenzotrichloride, a key intermediate in the production of various agrochemicals and pharmaceuticals. This document provides a detailed overview of the core synthetic routes, experimental protocols, and quantitative data to support research and development in organic synthesis and drug discovery.

Core Synthesis Methods

The primary historical method for the industrial production of this compound is the free-radical side-chain chlorination of 3,4-dichlorotoluene. An alternative approach involves the chlorination of 4-chlorobenzotrichloride. These methods are valued for their efficiency and the high purity of the resulting product.[1]

Side-Chain Chlorination of 3,4-Dichlorotoluene

This is a prominent industrial route for synthesizing this compound.[1] The process involves the reaction of 3,4-dichlorotoluene with chlorine gas, typically initiated by a radical initiator or UV light, to chlorinate the methyl group.

Chlorination of 4-Chlorobenzotrichloride

Another historical method is the direct chlorination of 4-chlorobenzotrichloride. This process also yields this compound and has been a subject of study in chemical synthesis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key historical synthesis methods for this compound.

Table 1: Synthesis of this compound via Side-Chain Chlorination of 3,4-Dichlorotoluene

| Parameter | Value | Reference |

| Starting Material | 3,4-Dichlorotoluene | [1] |

| Reagent | Chlorine Gas (Cl₂) | [1] |

| Initiator/Catalyst | Radical Initiator (e.g., AIBN or benzoyl peroxide) or UV light | [1][3] |

| Temperature | 120–125 °C | [1] |

| Duration | ~22 hours | [1] |

| Purity of Product | Not specified | |

| Yield | High | [4] |

Table 2: Synthesis of this compound via Chlorination of 4-Chlorobenzotrichloride

| Parameter | Value | Reference |

| Starting Material | 4-Chlorobenzotrichloride (7.5 moles) | [2] |

| Reagent | Chlorine Gas (8.25 moles) | [2] |

| Catalyst | Ferric Chloride (FeCl₃, 0.075 mole) | [2] |

| Temperature | 70 °C | [2] |

| Duration | 5 hours | [2] |

| Purity of Product | 98% (via gas chromatography) | [2] |

| Yield | 92% of theory | [2] |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on historical literature and should be adapted and validated by qualified personnel in a suitable laboratory setting.

Protocol 1: Side-Chain Photochlorination of 3,4-Dichlorotoluene

This protocol describes the free-radical chlorination of the methyl group of 3,4-dichlorotoluene initiated by UV light.[3]

Materials:

-

3,4-Dichlorotoluene (1 mole)

-

Carbon tetrachloride (300 g, as solvent)

-

Chlorine gas

Equipment:

-

Four-liter, UV-transparent reactor

-

Gas sparge tube

-

Reflux condenser

-

Mechanical stirrer

-

Internal UV light source

Procedure:

-

Charge the reactor with 3,4-dichlorotoluene and carbon tetrachloride.

-

Initiate stirring and heat the mixture to a gentle reflux (approximately 70-80°C).

-

Turn on the internal UV light source.

-

Introduce chlorine gas through the gas sparge tube at a controlled rate.

-

Monitor the reaction progress by analyzing samples for the disappearance of the starting material.

-

Once the reaction is complete, stop the flow of chlorine gas and turn off the UV light.

-

Purge the reactor with an inert gas (e.g., nitrogen) to remove any unreacted chlorine and hydrogen chloride.

-

The resulting mixture contains crude this compound, which can be purified by distillation.

Protocol 2: Catalytic Chlorination of 4-Chlorobenzotrichloride

This protocol details the synthesis of this compound from 4-chlorobenzotrichloride using a ferric chloride catalyst.[2]

Materials:

-

4-Chlorobenzotrichloride (1,725 g, 7.5 moles)

-

Ferric chloride (FeCl₃, 12 g, 0.075 mole)

-

Chlorine gas (585 g, 8.25 moles)

-

Dilute hydrochloric acid

-

Water

-

Calcium chloride (for drying)

Equipment:

-

Reaction vessel with heating and circulation capabilities

-

Gas inlet for chlorine

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Heat a mixture of 4-chlorobenzotrichloride and ferric chloride to 70°C and circulate it in the apparatus.

-

Introduce chlorine gas at a rate that ensures no chlorine is detectable in the exit gas. The reaction is complete after approximately 5 hours.

-

Add 2 liters of dilute hydrochloric acid to the reaction mixture and separate the organic phase.

-

Wash the organic phase twice with 2 liters of water.

-

Dry the organic phase over calcium chloride.

-

Perform fractional distillation to obtain purified this compound. The product has a boiling point of 138°-140° C at 12 mbar.[2]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Caption: Synthesis of this compound from 3,4-Dichlorotoluene.

Caption: Synthesis of this compound from 4-Chlorobenzotrichloride.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diphenyl Ether Herbicides Using 3,4-Dichlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzotrichloride is a key chlorinated aromatic intermediate primarily utilized in the synthesis of agrochemicals, particularly herbicides. Its trifluoromethyl derivative, 3,4-dichlorobenzotrifluoride, is a crucial building block for a class of herbicides known as diphenyl ethers. These herbicides are widely used for the selective control of broadleaf weeds in various crops.

This document provides detailed application notes and experimental protocols for the synthesis of a representative diphenyl ether herbicide, Fomesafen, starting from this compound. Additionally, it outlines the mechanism of action of this class of herbicides.

Synthetic Workflow